molecular formula C15H22BNO4S B8239067 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)azetidine

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)azetidine

Katalognummer: B8239067
Molekulargewicht: 323.2 g/mol
InChI-Schlüssel: GSZVPQQTUSUSKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of sulfonamide-functionalized azetidines bearing a boronic ester group. The azetidine ring (a four-membered nitrogen-containing heterocycle) and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) moiety make it a versatile intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions . Its synthesis likely involves palladium-catalyzed coupling of azetidine sulfonamide precursors with aryl boronic esters, as evidenced by analogous protocols . The sulfonyl group enhances stability and modulates solubility, while the boronic ester facilitates further derivatization .

Eigenschaften

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-6-8-13(9-7-12)22(18,19)17-10-5-11-17/h6-9H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZVPQQTUSUSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)azetidine typically involves multiple steps:

    Formation of the Dioxaborolane Intermediate: This step involves the reaction of pinacol with boron trihalides or boronic acids to form the dioxaborolane ring.

    Sulfonylation: The phenyl ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Azetidine Ring Formation: The final step involves the formation of the azetidine ring, which can be achieved through cyclization reactions involving appropriate azetidine precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)azetidine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include the corresponding alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)azetidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions involving boron chemistry.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Wirkmechanismus

The mechanism of action of 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)azetidine involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules through its boron and sulfonyl groups.

    Pathways Involved: The boron moiety can participate in reactions that form boron-oxygen or boron-nitrogen bonds, while the sulfonyl group can engage in sulfonation reactions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key structural analogues include:

Compound Core Heterocycle Substituents Key Properties
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)azetidine (Target) Azetidine (4-membered) Sulfonyl linker, boronic ester High reactivity due to ring strain; moderate solubility in polar solvents .
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine (CAS 928657-21-0) Pyrrolidine (5-membered) Same substituents Lower ring strain, enhanced stability; higher lipophilicity .
4-((4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine (CAS CCD08289289) Morpholine (6-membered) Methyl group, sulfonyl linker, boronic ester Improved solubility in aqueous media; melting point 118–119°C .
1-Methyl-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)-1,4-diazepane (CAS 1800426-81-6) Diazepane (7-membered) Methyl group, sulfonyl linker Flexible ring structure; potential for enhanced binding affinity .

Structural Insights :

  • Ring Size : Smaller rings (e.g., azetidine) exhibit higher reactivity but lower thermodynamic stability compared to larger analogues like pyrrolidine or morpholine .
  • Substituents : The sulfonyl group enhances electrophilicity and hydrogen-bonding capacity, critical for protein target engagement . Boronic esters enable cross-coupling for bioconjugation or prodrug strategies .

Physicochemical Properties

  • Solubility: Azetidine derivatives generally exhibit moderate solubility in polar solvents (e.g., DMSO, ethanol) due to the sulfonyl group. Morpholine analogues show superior aqueous solubility (e.g., >250 mg/mL in water for CCD08289289) .
  • Stability : Boronic esters are prone to hydrolysis under acidic or aqueous conditions. Azetidine’s ring strain may accelerate degradation compared to pyrrolidine or piperidine derivatives .
  • Melting Points : Morpholine derivatives (e.g., 118–119°C) have higher melting points than azetidine analogues, reflecting stronger intermolecular interactions .

Biologische Aktivität

The compound 1-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)azetidine is a boron-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : 1-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)azetidine
  • Molecular Formula : C₁₄H₁₉BNO₂S
  • Molecular Weight : 301.24 g/mol

The presence of the tetramethyl-1,3,2-dioxaborolane moiety contributes to its unique chemical reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the dioxaborolane structure. For instance:

  • In Vitro Studies : Compounds similar to 1-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)azetidine have shown moderate antibacterial activity against Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentrations (MICs) ranging from 125 µg/mL to 250 µg/mL .
CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus125
Compound BEscherichia coli250

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Boron-containing compounds have been studied for their ability to inhibit tumor cell proliferation. For example:

  • Cell Line Studies : In studies involving breast cancer cell lines (e.g., MDA-MB-231), compounds with similar boron structures exhibited IC50 values in the nanomolar range (0.126 µM), demonstrating significant inhibition of cell growth .

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of Enzymatic Activity : The sulfonyl group may play a role in inhibiting specific enzymes involved in bacterial cell wall synthesis.
  • Disruption of Cellular Processes : The dioxaborolane moiety may interfere with cellular signaling pathways critical for cancer cell survival.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of various boron-containing compounds against biofilm formation by pathogenic bacteria. The results indicated that the tested compound significantly reduced biofilm formation at concentrations as low as 125 µg/mL .

Case Study 2: Anticancer Activity

In a comparative study on breast cancer treatments, a derivative of the compound was shown to inhibit metastasis in vivo models more effectively than traditional therapies. The treatment led to a reduction in tumor size and metastasis in a BALB/c nude mouse model .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.